molecular formula C15H16N2 B6592819 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole CAS No. 2514903-78-5

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole

Cat. No.: B6592819
CAS No.: 2514903-78-5
M. Wt: 224.30 g/mol
InChI Key: NFNKPDLQPUWNTN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1 and a cyclopent-1-en-1-yl group attached to the nitrogen atom at position 4.

Preparation Methods

The synthesis of 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of benzylhydrazine with cyclopent-1-en-1-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, where electrophilic or nucleophilic substitution can occur depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Benzyl-3-(cyclopent-1-en-1-yl)-1H-pyrazole: Similar structure but with the cyclopent-1-en-1-yl group attached at position 3 instead of position 4.

    1-Benzyl-4-(cyclopentyl)-1H-pyrazole: Similar structure but with a cyclopentyl group instead of a cyclopent-1-en-1-yl group.

    1-Benzyl-4-(phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a cyclopent-1-en-1-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-4-(cyclopenten-1-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-6-13(7-3-1)11-17-12-15(10-16-17)14-8-4-5-9-14/h1-3,6-8,10,12H,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKPDLQPUWNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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